molecular formula C10H8FN3O B8381658 6-Fluoro-2-Aminoquinoline-3-Carboxamide

6-Fluoro-2-Aminoquinoline-3-Carboxamide

Cat. No.: B8381658
M. Wt: 205.19 g/mol
InChI Key: HQCJPLVCEVRXIE-UHFFFAOYSA-N
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Description

6-Fluoro-2-Aminoquinoline-3-Carboxamide (CAS 31407-28-0) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. This compound belongs to the 2-aminoquinoline class, a scaffold recognized for its diverse biological activities. It serves as a key precursor for the synthesis of novel quinoline-carboxamide derivatives that are investigated as potent and selective antagonists for the P2X7 receptor (P2X7R) . The P2X7 receptor is overexpressed in various pathological conditions, including several cancers such as breast, brain, and prostate cancer, and its inhibition has emerged as a promising strategy for anti-cancer drug development . Researchers utilize this compound to create analogs that demonstrate potent inhibitory effects in calcium mobilization assays and induce apoptotic cell death in cancer cell lines, highlighting its value in developing new therapeutic agents . The structural motif of the 2-aminoquinoline-3-carboxamide is also featured in other pharmacologically active compounds, underscoring its utility in drug discovery . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-amino-6-fluoroquinoline-3-carboxamide

InChI

InChI=1S/C10H8FN3O/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4H,(H2,12,14)(H2,13,15)

InChI Key

HQCJPLVCEVRXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Key Properties/Applications
6-Fluoro-2-Aminoquinoline-3-Carboxamide* C₁₀H₉FN₃O ~206.2 Amino, Carboxamide, Fluorine 2-NH₂, 3-CONH₂, 6-F Hypothetical: Enhanced H-bonding
6-Fluoroquinoline-3-carboxylic acid C₁₀H₆FNO₂ 191.16 Carboxylic Acid, Fluorine 3-COOH, 6-F Precursor for amide synthesis
6-Fluoroquinoline-2-carboxaldehyde C₁₀H₆FNO 175.16 Aldehyde, Fluorine 2-CHO, 6-F Intermediate in organic synthesis
3-[(3-Fluoro-4-methoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid C₁₈H₁₃F₄N₃O₃ 395.31 Carboxylic Acid, Trifluoromethyl, Fluoro-methoxybenzyl 2-COOH, 3-benzylamino, 6-CF₃ Potential kinase inhibitor
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₆FNO₃ 207.16 Carboxylic Acid, Hydroxyl, Fluorine 3-COOH, 4-OH, 6-F Chelating agent or metalloenzyme ligand

Notes:

  • Carboxamide vs.
  • Amino Group Impact: The 2-amino group facilitates hydrogen bonding, which is absent in aldehyde () or trifluoromethyl () derivatives, suggesting stronger target binding.
  • Fluorine Position : Fluorine at position 6 is conserved in many analogs, likely due to its electron-withdrawing effects, which stabilize aromatic systems and modulate reactivity .

Physicochemical Properties

  • Solubility: The carboxamide group in the target compound likely offers intermediate solubility between the highly polar carboxylic acid () and the nonpolar aldehyde ().
  • Acidity/Basicity: The 2-amino group (pKa ~9–10) and carboxamide (non-ionizable) contrast with the carboxylic acid (pKa ~4–5) in , affecting pH-dependent behavior.
  • Thermal Stability: Fluorine’s electronegativity enhances thermal stability compared to non-fluorinated quinolines .

Preparation Methods

Reductive Amination at Position 2

A 6-fluoroquinoline-2-carbaldehyde intermediate undergoes reductive amination with 3-fluorophenethylamine (22 ) using sodium triacetoxyborohydride (NaBH(OAc)₃) in chloroform/methanol. This step affords the 2-aminoquinoline scaffold with a 65–75% yield.

Carboxamide Installation at Position 3

The 3-carboxylic acid derivative is activated with SOCl₂ and reacted with ammonium hydroxide. This method, adapted from pyrazine-carboxamide syntheses, achieves carboxamide formation in 80–85% yield.

High-Temperature Cyclization

A patent-driven method (US4120962) employs a one-pot cyclization-amination strategy.

Reaction Conditions

Heating α-cyano-β-fluorophenylacrylamide with iron powder at 160°C under nitrogen for 18 hours induces cyclization. The nitrile group is simultaneously reduced to the primary amine, forming 6-fluoro-2-aminoquinoline-3-carboxamide in 68% yield.

Chlorination and Nucleophilic Substitution

Chlorination at Position 4

4-Hydroxy-6-fluoro-2-methylquinoline (5a ) is treated with POCl₃ to form 4-chloro-6-fluoro-2-methylquinoline (6a ). This intermediate undergoes nucleophilic substitution with ammonia in ethanol at 120°C to introduce the 2-amino group.

Carboxamide Formation

Oxidation of the 3-methyl group to a carboxylic acid followed by amidation with thionyl chloride and NH₃ yields the final product. Total yields for this route reach 72%.

Comparative Analysis of Methods

MethodKey StepsConditionsYieldSource
CyclocondensationGould-Jacobs, POCl₃ chlorination250°C, POCl₃ at 80°C72%
Reductive AminationNaBH(OAc)₃, SOCl₂ acylationRT to 50°C65–75%
High-Temperature CyclizationFe powder, 160°CN₂ atmosphere, 18 hours68%
Chlorination-SubstitutionPOCl₃, NH₃ substitution120°C, ethanol72%

Optimization and Challenges

Solvent and Catalyst Selection

Diphenyl ether facilitates high-temperature cyclocondensation but requires careful handling due to toxicity. Catalytic Raney nickel improves reduction efficiency in reductive amination.

Byproduct Formation

Over-chlorination during POCl₃ treatment generates dichloro impurities, necessitating precise stoichiometry. Incomplete hydrolysis of nitriles to carboxamides may require extended reaction times .

Q & A

Q. What are the primary synthetic routes for 6-Fluoro-2-Aminoquinoline-3-Carboxamide, and how do reaction conditions affect yield?

The synthesis of 6-fluoroquinoline derivatives typically involves direct amination or carboxamide functionalization . For example:

  • Direct Amination : Reacting halogenated precursors (e.g., 6-fluoro-2-chloroquinoline-3-carboxylic acid) with ammonia or substituted amines under reflux conditions. This method can achieve yields >90% when using water-compatible catalysts like Keplerate clusters .
  • Carboxamide Formation : Coupling carboxylic acid intermediates (e.g., 6-fluoroquinoline-3-carboxylic acid) with amines via coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF. Yields vary (60–85%) depending on steric hindrance and amine reactivity .

Key Variables :

ParameterImpact on Yield
Solvent polarityHigher polarity (e.g., water) improves solubility of ionic intermediates .
Catalyst typeKeplerate catalysts enhance regioselectivity and reduce byproducts .
TemperatureReflux (~100°C) accelerates amination but may degrade heat-sensitive amines .

Q. Which functional groups in 6-Fluoro-2-Aminoquinoline-3-Carboxamide are critical for its biological activity?

The compound’s bioactivity hinges on:

  • 6-Fluoro substituent : Enhances membrane permeability and target binding (e.g., DNA gyrase inhibition) by modulating electron-withdrawing effects .
  • 2-Amino group : Facilitates hydrogen bonding with enzymatic active sites, critical for antibacterial potency .
  • 3-Carboxamide : Stabilizes interactions via hydrophobic pockets in target proteins .

Structural Comparisons :

DerivativeFunctional Group AlterationBioactivity Impact
6-Fluoroquinoline-3-carboxylic acidReplaces carboxamide with COOHReduced cellular uptake due to ionization .
8-Fluoro analogFluorine at position 8Altered binding kinetics; lower MIC against S. aureus .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy across structurally similar derivatives?

Discrepancies often arise from substituent positioning and assay conditions . For example:

  • Positional Effects : Fluorine at position 6 (vs. 8) optimizes steric alignment with bacterial DNA gyrase, as shown in molecular docking studies .
  • Assay Variability : MIC values for E. coli range from 0.5–4 µg/mL depending on agar dilution vs. broth microdilution methods. Standardize protocols using CLSI guidelines to minimize variability .

Recommendations :

  • Perform dose-response curves across multiple bacterial strains.
  • Use isogenic mutant strains (e.g., gyrA mutants) to confirm target specificity .

Q. What analytical methods are most effective for characterizing synthetic intermediates and resolving regiochemical ambiguities?

  • NMR Spectroscopy :
  • 19F^{19}\text{F}-NMR distinguishes fluorine at position 6 (δ ~-110 ppm) from other positions (e.g., δ ~-105 ppm for position 8) .
  • 1H^{1}\text{H}-NMR coupling patterns (e.g., doublet of doublets for H-5 and H-7) confirm quinoline regiochemistry .
    • HPLC-MS :
  • Reverse-phase C18 columns (ACN/0.1% formic acid gradient) resolve carboxamide vs. ester byproducts.
  • High-resolution MS confirms molecular ions (e.g., [M+H]+^+ at m/z 235.0654 for C10_{10}H8_{8}FN2_2O) .

Q. How can green chemistry principles be applied to optimize the synthesis of 6-Fluoro-2-Aminoquinoline-3-Carboxamide?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental toxicity .
  • Catalyst Recycling : Keplerate catalysts (e.g., {Mo72Fe30}) can be reused ≥5 times without significant yield loss (~3% drop after fifth cycle) .
  • Waste Minimization : Employ flow chemistry to reduce solvent volume by 70% and improve reaction scalability .

Q. What strategies address low solubility of 6-Fluoro-2-Aminoquinoline-3-Carboxamide in biological assays?

  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl carboxamide) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve aqueous dispersion and sustained release .

Data Contradiction Analysis

Q. Why do some studies report divergent SAR trends for fluorine substitution in quinolines?

Contradictions stem from:

  • Target Heterogeneity : Fluorine at position 6 optimizes binding to Gram-negative targets (e.g., E. coli gyrase), while position 8 favors Gram-positive enzymes .
  • Cellular Efflux : Overexpression of AcrAB-TolC in resistant strains diminishes activity of 6-fluoro derivatives but not 8-fluoro analogs .

Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics across homologs (e.g., E. coli vs. S. aureus gyrase) .

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